Pipethanate ethylbromide
Overview
Description
Preparation Methods
The synthesis of pipethanate ethobromide involves the reaction of 1-ethyl-1-(2-hydroxyethyl)piperidinium bromide with benzilic acid. The reaction conditions typically require a controlled environment to ensure the proper formation of the compound. Industrial production methods may involve the use of advanced chemical reactors to maintain the necessary temperature and pressure conditions for optimal yield .
Chemical Reactions Analysis
Pipethanate ethobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted compounds .
Scientific Research Applications
Pipethanate ethobromide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: The compound is studied for its effects on biological systems, particularly its antimuscarinic properties.
Medicine: It is used in the treatment of gastrointestinal spasms and other related conditions.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of pipethanate ethobromide involves its ability to act as an antagonist to muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family, which plays a critical role in transmitting signals within the nervous system. By blocking these receptors, pipethanate ethobromide reduces the effects of acetylcholine, leading to a decrease in muscle spasms and other related symptoms .
Comparison with Similar Compounds
Pipethanate ethobromide is often compared to other antimuscarinic agents such as atropine and scopolamine. While all these compounds share similar mechanisms of action, pipethanate ethobromide is unique in its specific chemical structure and its particular efficacy in treating gastrointestinal spasms . Other similar compounds include:
- Atropine
- Scopolamine
- Hyoscyamine
These compounds also act as antimuscarinic agents but may differ in their specific applications and side effect profiles .
Properties
IUPAC Name |
2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO3.BrH/c1-2-24(16-10-5-11-17-24)18-19-27-22(25)23(26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15,26H,2,5,10-11,16-19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGSHLBERYQGC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046677 | |
Record name | Pipethanate ethylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23182-46-9 | |
Record name | Pipethanate ethobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023182469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipethanate ethylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPETHANATE ETHOBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA38L5WD1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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